3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
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Overview
Description
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 2-methylthiazole with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different properties and applications depending on the nature of the substituents .
Scientific Research Applications
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
- Ethyl 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoate
Uniqueness
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is unique due to the presence of the 2-methyl group on the thiazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-6(3-12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
InChI Key |
NAMXXFFMFYFCOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(CC(=O)O)N |
Origin of Product |
United States |
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